molecular formula C23H27N3O3 B2394374 (4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109446-75-3

(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2394374
CAS RN: 2109446-75-3
M. Wt: 393.487
InChI Key: ILYAGCOJTYHQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

The synthesis and stereochemical determination of a related compound, an active metabolite of the potent PI3 kinase inhibitor PKI-179, was described by Zecheng Chen et al. (2010). This work highlights the importance of stereochemistry in the biological activity of kinase inhibitors, suggesting potential applications in cancer therapy and other diseases where PI3K signaling is implicated (Zecheng Chen et al., 2010).

Synthesis of Scopine Derivatives

Research conducted by L. Vlasova et al. (2006) focused on the synthesis of scopine containing β-amino acid derivatives, showcasing the versatility of the tropane fragment (similar in structure to the queried compound) in creating physiologically active compounds. These findings point to potential applications in developing new chemotherapeutic drugs with varied biological activities (L. Vlasova et al., 2006).

Development of PET Agents for Parkinson's Disease

Min Wang et al. (2017) reported on the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. The synthesis of this and related compounds, including morpholino groups, underlines the importance of chemical synthesis in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).

Synthesis of Novel Morpholine Conjugated Compounds

A study by M. Al‐Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives and evaluated them for anti-proliferative activity against various neoplastic cells. This research illustrates the potential therapeutic applications of morpholine derivatives in cancer treatment (M. Al‐Ghorbani et al., 2017).

Synthesis of Pyrimidine Derivatives

Ram C.Merugu et al. (2010) discussed the synthesis of novel pyrimidines and their antibacterial activity, demonstrating the role of compounds with morpholine and pyrimidine structures in developing new antimicrobial agents. This work emphasizes the importance of structural diversity in the discovery of new drugs (Ram C.Merugu et al., 2010).

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-23(17-3-5-18(6-4-17)25-10-12-28-13-11-25)26-19-7-8-20(26)15-22(14-19)29-21-2-1-9-24-16-21/h1-6,9,16,19-20,22H,7-8,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYAGCOJTYHQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4CCOCC4)OC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.